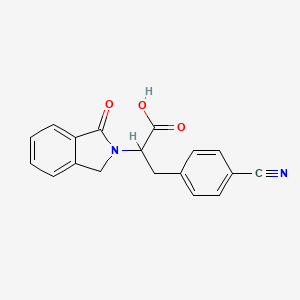

3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Descripción

3-(4-Cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-cyanophenyl group and a 1-oxo-isoindoline moiety. Isoindolinone derivatives, such as this compound, are of significant interest due to their diverse biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties . The presence of the cyano group (-CN) at the para position of the phenyl ring may enhance metabolic stability and binding affinity to biological targets compared to other substituents .

Propiedades

IUPAC Name |

3-(4-cyanophenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-10-13-7-5-12(6-8-13)9-16(18(22)23)20-11-14-3-1-2-4-15(14)17(20)21/h1-8,16H,9,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNFQVOLAQTFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666326 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions One common approach is the condensation of 4-cyanophenylacetic acid with phthalic anhydride under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical potential.

Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mecanismo De Acción

The mechanism by which 3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (e.g., -CN, -F): Enhance metabolic stability and target binding.

- Hydroxyl Groups: Derivatives like 3-(4-hydroxyphenyl)-...propanoic acid act as nitric oxide (NO) donors, useful in treating sickle cell disease and inflammation .

- Halogenation : Tetraiodo-substituted analogs demonstrate potent inhibition of Mycobacterium tuberculosis growth (IC₅₀: 0.15 µM), highlighting the role of halogenation in enhancing antibacterial activity .

Pharmacological Activity Comparison

Anti-Inflammatory and Analgesic Effects

Compounds such as 4-(1,3-dioxoisoindol-2-yl)benzyl nitrate (derivative 5 in ) exhibit dual analgesic and anti-inflammatory effects by releasing NO, which modulates gamma globin synthesis and vasodilation . In contrast, the methoxyphenyl analog () lacks NO-donor capacity but is used in research for its intermediate properties.

Enzyme Inhibition

- Kinase Inhibition: Fluorophenyl-substituted derivatives (e.g., C₁₇H₁₄FNO₃) show selectivity for ATP-binding pockets in kinases, with minimal off-target effects on DYRK1a or CDK5 .

- Leucyl-tRNA Synthetase Inhibition: Tetraiodo-substituted isoindolinones (IC₅₀: 0.15 µM) disrupt bacterial protein synthesis, making them promising anti-tuberculosis agents .

Physicochemical Properties

However, this may reduce aqueous solubility, necessitating formulation adjustments for drug delivery .

Actividad Biológica

3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₈H₁₄N₂O₃

- CAS Number : 3740926

- Molecular Weight : 306.32 g/mol

The presence of the cyanophenyl and isoindole moieties contributes to its biological activity, particularly in targeting specific cellular pathways.

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. In vitro tests revealed that at concentrations around 10 µM, these compounds selectively inhibit tumorigenic cells while sparing non-tumorigenic cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 (Liver) | 8.5 | Induction of apoptosis |

| Compound B | MCF7 (Breast) | 7.0 | Inhibition of cell migration |

| Compound C | A549 (Lung) | 9.0 | Disruption of cell cycle |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial in treating various inflammatory diseases. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, this compound has been investigated for additional pharmacological activities:

- Antioxidant Activity : The compound shows potential in scavenging free radicals, which is essential for reducing oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies have indicated that it may possess antibacterial properties against certain strains of bacteria .

Study 1: Antitumor Efficacy

In a study conducted by Nutt et al., the compound was tested on murine models with hepatocellular carcinoma. Results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls .

Study 2: Inflammatory Response Modulation

A separate investigation focused on the modulation of inflammatory responses in vitro using human macrophage cell lines. The results showed a decrease in TNF-alpha and IL-6 levels when treated with the compound, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling isoindolinone derivatives with substituted phenylpropanoic acid precursors. Key steps include:

- Acylation : Reacting isoindolinone with activated carboxylic acid derivatives (e.g., acyl chlorides) under anhydrous conditions .

- Catalytic Cyclization : Using Pd-catalyzed cross-coupling for stereochemical control .

- Purification : Employing silica gel chromatography or recrystallization with ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) and UV detection at 254 nm .

- Structural Confirmation :

- NMR : NMR (DMSO-d6) peaks at δ 8.2–8.4 ppm (isoindole protons) and δ 4.1–4.3 ppm (propanoic acid CH2) .

- HRMS : Expected [M+H] at m/z 349.1052 (C17H13N2O3) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different assay systems?

- Case Study : Discrepancies in IC50 values (e.g., 2.1 µM vs. 8.7 µM in kinase inhibition assays) may arise from:

- Assay Conditions : Buffer composition (e.g., Mg concentration) affecting ligand-receptor binding .

- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates .

- Resolution : Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in inflammatory pathways?

- Experimental Framework :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .

- Pathway Mapping : Knockdown candidate targets (e.g., COX-2) in RAW 264.7 macrophages and measure prostaglandin E2 (PGE2) suppression via ELISA .

- Data Interpretation : Correlate dose-dependent PGE2 inhibition with transcriptional regulation of NF-κB (qPCR for IL-6, TNF-α) .

Q. What computational methods are effective for predicting the compound’s interactions with off-target proteins?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 6COX for cyclooxygenase) to assess binding poses .

- Pharmacophore Modeling : Align with known isoindolinone-based inhibitors to identify critical hydrogen-bonding motifs .

- Validation : Compare computational results with experimental SPR data to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.